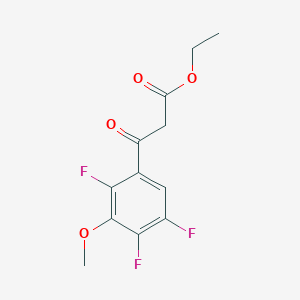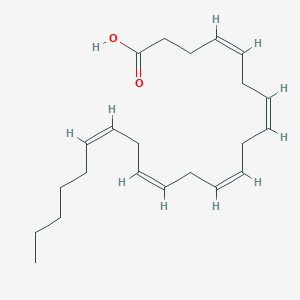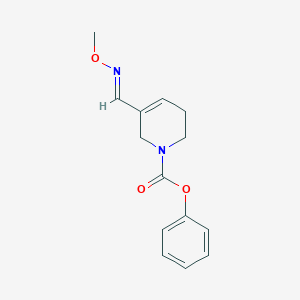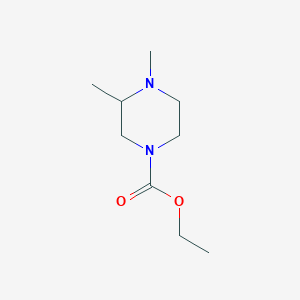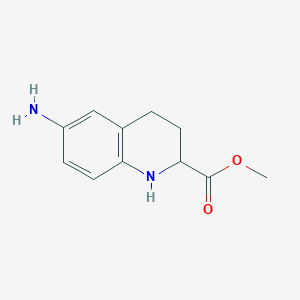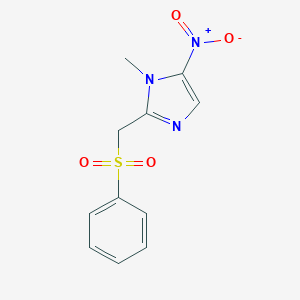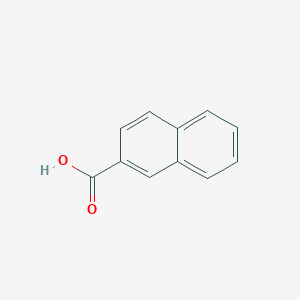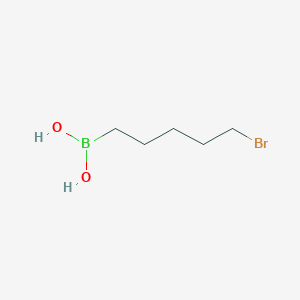
Acide (5-bromopentyl)boronique
Vue d'ensemble
Description
“(5-Bromopentyl)boronic acid” is a boronic acid derivative . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Synthesis Analysis
Boronic acids and their derivatives have been widely studied in medicinal chemistry . The synthetic processes used to obtain these active compounds are also referred . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .Molecular Structure Analysis
The molecular formula of “(5-Bromopentyl)boronic acid” is C5H12BBrO2 . Due to the abundance of biological molecules possessing polyhydroxy motifs, boronic acids have become increasingly popular in the synthesis of small chemical receptors .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Bromopentyl)boronic acid” include a melting point of 91-96ºC . The molecular weight is 194.86300 .Applications De Recherche Scientifique
Découverte et développement de médicaments
Acide (5-bromopentyl)boronique : joue un rôle crucial dans la synthèse de produits pharmaceutiques. Son groupement acide boronique est un groupe fonctionnel clé dans le développement des inhibiteurs de protéases . La capacité du composé à agir comme un électrophile doux en fait un outil précieux pour la création d'inhibiteurs covalents réversibles, une classe croissante d'agents thérapeutiques .
Applications de détection
Les acides boroniques, y compris l'This compound, sont utilisés dans la conception de capteurs en raison de leur affinité pour les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure . Cette interaction est exploitée dans diverses applications de détection, à la fois les dosages homogènes et la détection hétérogène, y compris la détection des niveaux de glucose dans les soins aux diabétiques .
Biologie chimique
En biologie chimique, l'This compound est utilisé pour ses interactions uniques avec les diols. Cette propriété est exploitée pour modifier les propriétés électrostatiques ou lipophiles des médicaments ou des agents fluorescents, améliorant ainsi leur pénétration des membranes modèles . Ceci est particulièrement utile pour étudier l'administration de médicaments et la biologie membranaire .
Chimie synthétique
Le groupe acide boronique de l'This compound est un élément essentiel en chimie synthétique. Il est une pierre angulaire pour les réactions de couplage Suzuki-Miyaura, qui sont essentielles pour construire des liaisons carbone-carbone dans des molécules organiques complexes . Cette réaction est largement utilisée dans la synthèse de divers composés organiques, notamment les polymères et les produits chimiques de spécialité .
Science des matériaux
En science des matériaux, l'This compound peut être utilisé pour créer des matériaux fonctionnels présentant des propriétés de liaison spécifiques. Sa capacité à former des complexes stables avec les diols permet le développement de matériaux intelligents capables de répondre à des stimuli environnementaux, tels que des changements de pH ou la présence de saccharides .
Chimie analytique
This compound : est utilisé en chimie analytique pour la séparation des sucres et d'autres composés contenant des diols. Ses propriétés de liaison sélectives sont utilisées en chromatographie et en électrophorèse, aidant à la purification et à l'analyse d'échantillons biologiques complexes<a aria-label="2: (5-Bromopentyl)boronic acid" data-citationid="8b7bb9f7-f492-cb50-48b6-
Mécanisme D'action
Target of Action
(5-Bromopentyl)boronic acid, also known as 5-BROMOPENTYLBORONIC ACID, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The mode of action of (5-Bromopentyl)boronic acid involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (5-Bromopentyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron reagents initially employed for SM coupling were alkenylboranes and catechol boronic esters, both conveniently obtained through the hydroboration of terminal alkynes .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -6.53 cm/s .
Result of Action
The result of the action of (5-Bromopentyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, and the success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Action Environment
The action of (5-Bromopentyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of environmental conditions.
Safety and Hazards
Orientations Futures
The relevance of extending the studies with boronic acids in medicinal chemistry has been reinforced, in order to obtain new promising drugs shortly . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Analyse Biochimique
Biochemical Properties
Boronic acids, including (5-Bromopentyl)boronic acid, can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . This unique property allows boronic acid-based materials to be used as synthetic receptors for the specific recognition and detection of cis-diol-containing species
Cellular Effects
Boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems
Molecular Mechanism
Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, boronic acids undergo transmetalation, a process where they transfer their organic groups to palladium
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of (5-Bromopentyl)boronic acid in animal models. It is known that boron was misconstrued as a toxic element for animals, which retarded the growth of boron-containing drug discovery in the last century
Metabolic Pathways
Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction
Propriétés
IUPAC Name |
5-bromopentylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BBrO2/c7-5-3-1-2-4-6(8)9/h8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBNHBWNONFWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558817 | |
| Record name | (5-Bromopentyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120986-85-8 | |
| Record name | (5-Bromopentyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 120986-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





